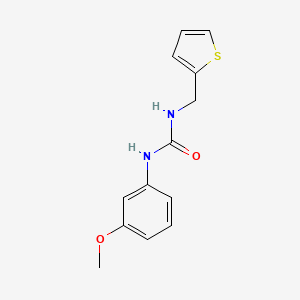methanone](/img/structure/B5497988.png)
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone acts as a selective dopamine D1 receptor antagonist, which means that it binds to dopamine D1 receptors and prevents the activation of these receptors by dopamine. This mechanism of action has been shown to have potential therapeutic effects in various diseases, including addiction, Parkinson's disease, and schizophrenia.
Biochemical and Physiological Effects:
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain, the inhibition of tumor cell growth, and the improvement of cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone is its selectivity for dopamine D1 receptors, which makes it a valuable tool to study the role of dopamine receptors in the brain. However, one of the limitations of [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone is its low solubility in water, which can make it challenging to use in certain experimental settings.
将来の方向性
There are several future directions for the study of [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a tool to study the role of dopamine receptors in the brain. Additionally, the investigation of the potential side effects of [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone and the optimization of its pharmacokinetic properties are also important areas of future research.
合成法
The synthesis of [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone involves a multi-step process that includes the reaction of 5-ethylpyrimidine-2-carbaldehyde with piperidine, followed by the reaction of the resulting compound with 2-methoxybenzoyl chloride. The final product is obtained through purification and isolation methods.
科学的研究の応用
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In pharmacology, [1-(5-ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone has been investigated for its potential as a drug candidate for the treatment of addiction and substance abuse.
特性
IUPAC Name |
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-14-11-20-19(21-12-14)22-10-6-7-15(13-22)18(23)16-8-4-5-9-17(16)24-2/h4-5,8-9,11-12,15H,3,6-7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEYLKHGWPUMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl](2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)
![7-bromo-5-(2-chlorophenyl)tetrazolo[1,5-a]quinazoline](/img/structure/B5497933.png)
![4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5497948.png)

![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)

![N~1~-(2-ethylphenyl)-N~3~-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-beta-alaninamide](/img/structure/B5497997.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5498027.png)